molecular formula C11H15ClO3S B6217084 2-butyl-6-methoxybenzene-1-sulfonyl chloride CAS No. 2742660-29-1

2-butyl-6-methoxybenzene-1-sulfonyl chloride

Cat. No. B6217084
CAS RN: 2742660-29-1
M. Wt: 262.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-6-methoxybenzene-1-sulfonyl chloride, also known as BMBSC, is a sulfonyl chloride derivative of benzene. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55°C. BMBSC has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the protection of alcohols and amines, and for the synthesis of a variety of heterocycles.

Scientific Research Applications

2-butyl-6-methoxybenzene-1-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of heterocycles, and as a reagent for the protection of alcohols and amines. 2-butyl-6-methoxybenzene-1-sulfonyl chloride has also been used in the synthesis of a number of bioactive compounds, such as anti-inflammatory agents, antifungal agents, and antimalarial agents.

Mechanism of Action

2-butyl-6-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of benzene and is used as a reagent in organic synthesis. The reaction of 2-butyl-6-methoxybenzene-1-sulfonyl chloride with an alcohol results in the formation of an alkyl sulfonate ester, which can then be used in further reactions. The reaction of 2-butyl-6-methoxybenzene-1-sulfonyl chloride with an amine results in the formation of an alkyl sulfonamide, which can also be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-butyl-6-methoxybenzene-1-sulfonyl chloride are not well understood. However, it is known to be toxic when ingested and can cause irritation to the skin and eyes. It has also been reported to be a mild skin sensitizer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-butyl-6-methoxybenzene-1-sulfonyl chloride in laboratory experiments include its low cost, ease of use, and versatility. It is also a relatively stable compound, making it suitable for use in a variety of laboratory protocols. The main limitation of using 2-butyl-6-methoxybenzene-1-sulfonyl chloride is the potential for toxicity, as it is known to be toxic when ingested.

Future Directions

Future research should focus on further exploring the biochemical and physiological effects of 2-butyl-6-methoxybenzene-1-sulfonyl chloride, as well as its potential applications in organic synthesis. Additionally, further research should be conducted to better understand the potential toxicity of 2-butyl-6-methoxybenzene-1-sulfonyl chloride and to develop safer methods of synthesis and use. Other potential future directions include exploring new uses for 2-butyl-6-methoxybenzene-1-sulfonyl chloride in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

2-butyl-6-methoxybenzene-1-sulfonyl chloride can be synthesized from the reaction of 2-butyl-6-methoxybenzene-1-sulfonyl chloride and anhydrous hydrogen chloride in anhydrous dichloromethane. The reaction is carried out at a temperature of 0°C to 5°C and is completed in approximately 10 minutes. The reaction is typically conducted in a round-bottomed flask equipped with a reflux condenser and a drying tube. The reaction mixture is then cooled to room temperature and the product is filtered off and washed with anhydrous dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-butyl-6-methoxybenzene-1-sulfonyl chloride involves the reaction of 2-butyl-6-methoxybenzene with sulfonyl chloride in the presence of a suitable catalyst.", "Starting Materials": [ "2-butyl-6-methoxybenzene", "sulfonyl chloride", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-butyl-6-methoxybenzene in a suitable solvent.", "Step 2: Add sulfonyl chloride to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2742660-29-1

Molecular Formula

C11H15ClO3S

Molecular Weight

262.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.